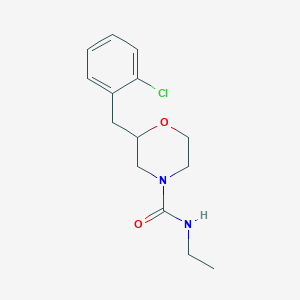![molecular formula C23H26N2O2 B3815990 2-isopropyl-5-{[3-(2-methylphenyl)-1-piperidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B3815990.png)
2-isopropyl-5-{[3-(2-methylphenyl)-1-piperidinyl]carbonyl}-1,3-benzoxazole
Vue d'ensemble
Description
2-isopropyl-5-{[3-(2-methylphenyl)-1-piperidinyl]carbonyl}-1,3-benzoxazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as IBZM, and it belongs to the benzoxazole family of compounds.
Mécanisme D'action
IBZM binds to dopamine D2 receptors in the brain, which are involved in the regulation of dopamine neurotransmission. By binding to these receptors, IBZM can modulate the activity of dopamine neurons, leading to changes in behavior and cognition. The exact mechanism of action of IBZM is still not fully understood, and further research is needed to elucidate its effects on dopamine neurotransmission.
Biochemical and Physiological Effects:
IBZM has been shown to have both biochemical and physiological effects on the brain. Studies have demonstrated that IBZM can modulate the release of dopamine in the striatum, a brain region involved in reward processing and motor control. IBZM has also been shown to affect the activity of other neurotransmitter systems, including serotonin and norepinephrine, which are involved in mood regulation and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
IBZM has several advantages for use in lab experiments, including its high affinity and selectivity for dopamine D2 receptors, which allows for accurate and precise measurement of receptor density and occupancy. However, IBZM also has several limitations, including its short half-life, which limits its use in longitudinal studies, and its potential for nonspecific binding to other receptors.
Orientations Futures
There are several future directions for research on IBZM, including the development of new radioligands with improved properties, such as longer half-lives and higher selectivity for dopamine D2 receptors. Further research is also needed to elucidate the exact mechanism of action of IBZM and its effects on dopamine neurotransmission in the brain. Additionally, IBZM may have potential applications in the development of new treatments for neurological disorders such as schizophrenia and addiction.
Applications De Recherche Scientifique
IBZM has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. This compound has been used as a radioligand for studying dopamine D2 receptors in the brain, which play a crucial role in various neurological disorders such as schizophrenia, Parkinson's disease, and addiction. IBZM has also been used as a tracer in positron emission tomography (PET) imaging to visualize dopamine D2 receptors in the brain.
Propriétés
IUPAC Name |
[3-(2-methylphenyl)piperidin-1-yl]-(2-propan-2-yl-1,3-benzoxazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-15(2)22-24-20-13-17(10-11-21(20)27-22)23(26)25-12-6-8-18(14-25)19-9-5-4-7-16(19)3/h4-5,7,9-11,13,15,18H,6,8,12,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORSIAWPECIZKET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCCN(C2)C(=O)C3=CC4=C(C=C3)OC(=N4)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropyl-5-{[3-(2-methylphenyl)-1-piperidinyl]carbonyl}-1,3-benzoxazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{5-[methoxy(phenyl)methyl]-1,3,4-oxadiazol-2-yl}-N-{2-[4-(trifluoromethyl)phenyl]ethyl}propanamide](/img/structure/B3815910.png)
![1-(5-methoxy-2-{[(1-phenylcyclopropyl)amino]methyl}phenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B3815914.png)
![[(2-{[bis(pyridin-3-ylmethyl)amino]carbonyl}phenyl)amino]acetic acid](/img/structure/B3815924.png)
methanone](/img/structure/B3815929.png)
![1-(methoxymethyl)-N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]cyclobutanecarboxamide](/img/structure/B3815933.png)
![N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(2-pyridinyl)acetamide](/img/structure/B3815937.png)
![N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B3815943.png)

![N-(2,3-dihydro-1H-inden-4-yl)-3-{[(2-hydroxyethyl)(methyl)amino]methyl}benzamide](/img/structure/B3815973.png)
amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B3815979.png)

![(5-{[3-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methyl}-2-furyl)methanol](/img/structure/B3815999.png)
![1-{4-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]-2-thienyl}ethanone](/img/structure/B3816003.png)
![1-[(3,5-dimethyl-1H-pyrazol-4-yl)carbonyl]-4-{4-[(2,2-dimethylpyrrolidin-1-yl)methyl]-1H-1,2,3-triazol-1-yl}piperidine](/img/structure/B3816005.png)